![molecular formula C7H6N2O B118350 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one CAS No. 142078-42-0](/img/structure/B118350.png)
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one, also known as PPY, is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. PPY is a fused pyridine-pyrrole ring system, which exhibits a unique structure and biological activity. In
作用机制
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one is not fully understood. However, it is believed that this compound exerts its biological activity through the interaction with specific targets in cells. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. This compound has also been shown to bind to specific receptors, such as the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and viruses. This compound derivatives have also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has several advantages for lab experiments, including its unique structure and biological activity. This compound derivatives can be easily synthesized and modified, which allows for the development of new compounds with improved properties. However, this compound also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one. One direction is the development of new this compound derivatives with improved properties for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound and its derivatives. This will provide insights into the biological activity of this compound and its potential targets in cells. Finally, the development of new synthetic methods for this compound and its derivatives will enable the synthesis of new compounds with unique properties.
合成方法
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one can be synthesized through various methods, including the Hantzsch reaction, the Gewald reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, an α-bromoester, and ammonia in the presence of a catalyst. The Pictet-Spengler reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone in the presence of an acid catalyst.
科学研究应用
1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one has been studied for its potential use in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. This compound derivatives have also been developed as potential drugs for the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In material science, this compound has been used as a precursor for the synthesis of conducting polymers, which have applications in electronic devices and sensors. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds.
属性
CAS 编号 |
142078-42-0 |
|---|---|
分子式 |
C7H6N2O |
分子量 |
134.14 g/mol |
IUPAC 名称 |
3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-5H,(H,9,10) |
InChI 键 |
SUJITZBHNIKATG-UHFFFAOYSA-N |
手性 SMILES |
C1=CNC2=CC=NC(=O)C21 |
SMILES |
C1=CN=C2C1C(=O)NC=C2 |
规范 SMILES |
C1=CNC2=CC=NC(=O)C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



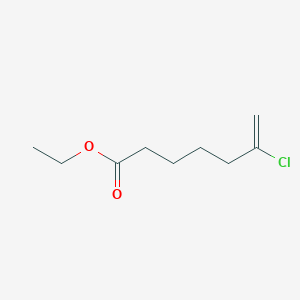
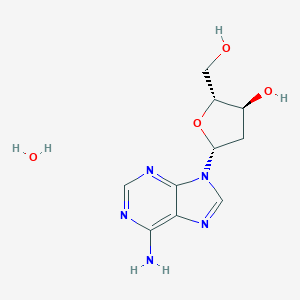
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

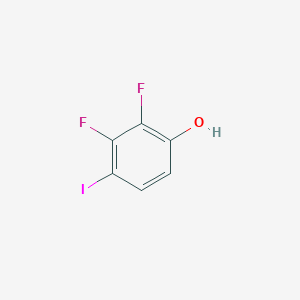
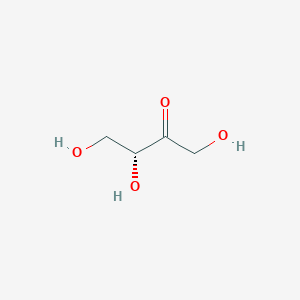
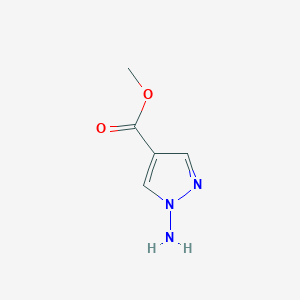
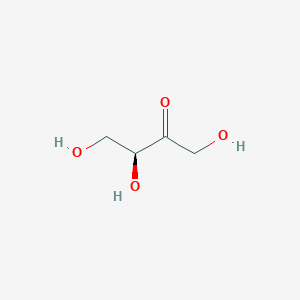


![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)


